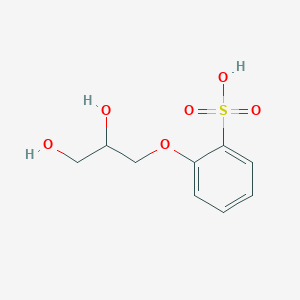![molecular formula C8H17NS B14592032 1-[(Propan-2-yl)sulfanyl]piperidine CAS No. 61076-33-3](/img/structure/B14592032.png)
1-[(Propan-2-yl)sulfanyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Propan-2-yl)sulfanyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a propan-2-yl group attached to a sulfur atom, which is further connected to the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)sulfanyl]piperidine typically involves the reaction of piperidine with a suitable propan-2-yl sulfanyl precursor. One common method is the nucleophilic substitution reaction where piperidine reacts with propan-2-yl sulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction. The use of automated reactors and real-time monitoring systems can optimize the reaction conditions and improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Propan-2-yl)sulfanyl]piperidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated piperidine derivatives.
Applications De Recherche Scientifique
1-[(Propan-2-yl)sulfanyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(Propan-2-yl)sulfanyl]piperidine involves its interaction with specific molecular targets in biological systems. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine with one nitrogen atom.
Piperine: An alkaloid found in black pepper with a piperidine ring.
Biperiden: A muscarinic receptor antagonist used in the treatment of Parkinson’s disease.
Uniqueness
1-[(Propan-2-yl)sulfanyl]piperidine is unique due to the presence of the propan-2-yl sulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications in medicinal chemistry and industrial processes .
Propriétés
Numéro CAS |
61076-33-3 |
|---|---|
Formule moléculaire |
C8H17NS |
Poids moléculaire |
159.29 g/mol |
Nom IUPAC |
1-propan-2-ylsulfanylpiperidine |
InChI |
InChI=1S/C8H17NS/c1-8(2)10-9-6-4-3-5-7-9/h8H,3-7H2,1-2H3 |
Clé InChI |
UHUNOYNQUXAGNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


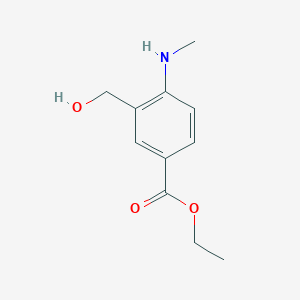
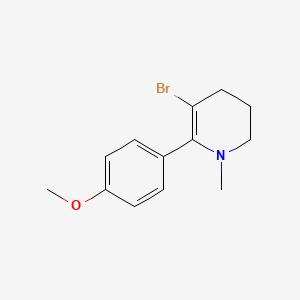
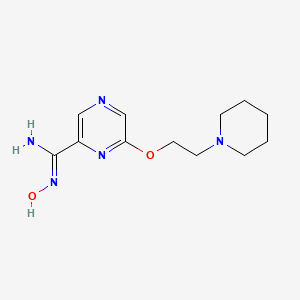


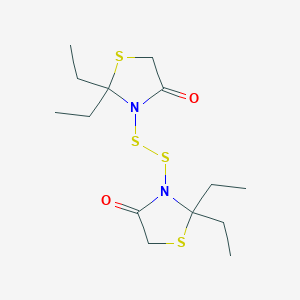
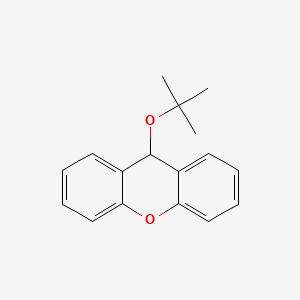
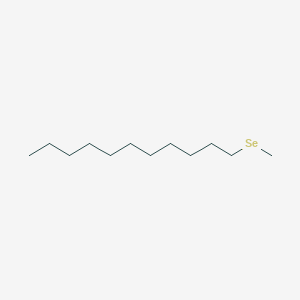

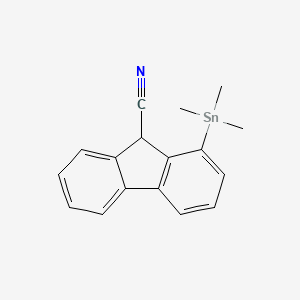
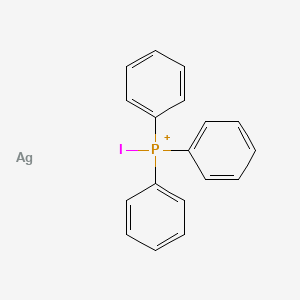
![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)
